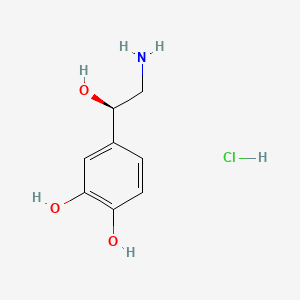

DL-Norepinephrine hydrochloride

Description

Propriétés

IUPAC Name |

4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTFHMSZCSUVEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80954552 | |

| Record name | Norepinephrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-27-6, 329-56-6 | |

| Record name | (±)-Norepinephrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Noradrenaline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-Arterenol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norepinephrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-α-(aminomethyl)-3,4-dihydroxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOREPINEPHRINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W3827X38V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of DL-Norepinephrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Norepinephrine hydrochloride is a synthetic form of the endogenous catecholamine norepinephrine (B1679862), a crucial neurotransmitter and hormone in the sympathetic nervous system. It is a racemic mixture containing both the D- and L-isomers of norepinephrine. As a potent adrenergic agonist, it exerts significant physiological effects through its interaction with α- and β-adrenergic receptors. This technical guide provides an in-depth overview of the core chemical, physical, and pharmacological properties of this compound, intended to serve as a vital resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental chemical and physical characteristics are summarized in the tables below for easy reference and comparison.

Table 1: General Chemical Properties

| Property | Value |

| Chemical Name | 4-(2-amino-1-hydroxyethyl)benzene-1,2-diol hydrochloride |

| Synonyms | DL-Noradrenaline hydrochloride, (±)-Arterenol hydrochloride |

| CAS Number | 55-27-6 |

| Molecular Formula | C₈H₁₂ClNO₃ |

| Molecular Weight | 205.64 g/mol |

| Appearance | White to light brown or beige crystalline powder |

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | 140-144 °C (decomposes)[1] |

| Solubility | Water: Soluble (50 mg/mL)[2][3] DMSO: 8.93 mg/mL (with warming)[4] 1M HCl: 100 mg/mL[4] |

| Stability | Sensitive to light and air, particularly in solution. Solutions are prone to oxidation. Store in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents.[1][5] |

| Storage | Solid: 4°C, sealed from moisture.[4] In solvent: -20°C for 1 month, -80°C for 6 months.[4] |

Pharmacological Properties

This compound is a non-selective agonist of adrenergic receptors, with a primary affinity for α₁ and β₁ receptors. The L-isomer is the biologically active component.

Mechanism of Action

Norepinephrine binds to and activates adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates downstream signaling cascades that result in various physiological responses.

Receptor Binding Affinity

Quantitative data on the binding affinity of the DL-racemic mixture is limited. The available data primarily pertains to the L-isomer, (-)-norepinephrine.

Table 3: Binding Affinity (Ki) of L-Norepinephrine for Human Adrenergic Receptors

| Receptor Subtype | Ki (nM) |

| α₁A | ~6.1 (cloned α1A/D) |

| α₁B | ~39.8 |

| α₁D | ~6.1 (cloned α1A/D) |

| β₁ | ~126-2700 (rat brain/cortical membranes) |

| β₂ | Significantly lower affinity compared to β₁ |

| β₃ | Data not readily available |

Note: The Ki values can vary depending on the experimental conditions and tissue/cell type used.

Signal Transduction Pathways

The activation of α₁ and β₁ adrenergic receptors by norepinephrine triggers distinct intracellular signaling pathways.

α₁-Adrenergic Receptor Signaling

Activation of α₁-adrenergic receptors, which are coupled to Gq proteins, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction.

Caption: α1-Adrenergic Receptor Signaling Pathway.

β₁-Adrenergic Receptor Signaling

β₁-adrenergic receptors are coupled to Gs proteins. Upon activation by norepinephrine, the Gs protein activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, leading to cellular responses such as increased cardiac muscle contractility and heart rate.

Caption: β1-Adrenergic Receptor Signaling Pathway.

Pharmacokinetics

The pharmacokinetic profile of norepinephrine is characterized by rapid onset and a short duration of action, primarily administered intravenously.

Table 4: Pharmacokinetic Parameters of Intravenous Norepinephrine

| Parameter | Value |

| Absorption | Rapid onset of action; steady-state plasma concentration achieved in 5 minutes.[1][4] |

| Distribution | Apparent volume of distribution: 8.8 L.[1][4] Plasma protein binding: ~25%.[1][4] Does not readily cross the blood-brain barrier. Crosses the placenta.[1][4] |

| Metabolism | Metabolized by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO) in the liver and other tissues.[1][4] |

| Elimination | Metabolites are primarily excreted in the urine.[4] Half-life: Approximately 2.4 minutes.[1][4] |

Toxicity

Table 5: Acute Toxicity Data for Norepinephrine

| Species | Route | LD50/LDLo |

| Rat | Intravenous | 100 µg/kg (LD50)[4] |

| Mouse | Oral | 20 mg/kg (LD50)[4] |

| Mouse | Intraperitoneal | 6 mg/kg (LD50)[4] |

| Rat | Subcutaneous | 2 mg/kg (LDLo)[1] |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a general procedure for determining the binding affinity of a test compound for adrenergic receptors using a radiolabeled ligand.

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the adrenergic receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of the radioligand (e.g., [³H]prazosin for α₁ receptors).

-

Increasing concentrations of unlabeled this compound or a reference compound.

-

For non-specific binding control wells, add a high concentration of a non-radiolabeled antagonist.

-

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

-

Plot the specific binding as a percentage of the control (no test compound) against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Tissue Bath Functional Assay

This protocol describes a method to assess the functional activity of this compound on an isolated smooth muscle preparation, such as the rat aorta.

Caption: Isolated Tissue Bath Functional Assay Workflow.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a rat and dissect the thoracic aorta.

-

Clean the aorta of adherent connective tissue and cut it into rings of approximately 2-3 mm in width.

-

-

Mounting and Equilibration:

-

Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Connect the tissue to an isometric force transducer to record changes in tension.

-

Allow the tissue to equilibrate for at least 60 minutes under a resting tension, with periodic washing.

-

-

Experimental Procedure:

-

After equilibration, induce a reference contraction with a high concentration of potassium chloride (KCl) to assess tissue viability.

-

Wash the tissue and allow it to return to baseline.

-

Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the agonist to the organ bath.

-

Allow the response to each concentration to reach a plateau before adding the next concentration.

-

-

Data Analysis:

-

Record the contractile response (increase in tension) at each concentration of this compound.

-

Express the responses as a percentage of the maximum response to the agonist.

-

Plot the percentage response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximum response) and the Emax (the maximum response).

-

Conclusion

This technical guide provides a comprehensive overview of the key chemical, physical, and pharmacological properties of this compound. The tabulated data offers a quick reference for its fundamental characteristics, while the detailed signaling pathways and experimental protocols provide a deeper understanding of its mechanism of action and methods for its investigation. This information is intended to be a valuable resource for researchers and scientists working with this important adrenergic agonist in various fields of biomedical research and drug development.

References

Synthesis of DL-Norepinephrine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a core synthesis pathway for DL-Norepinephrine hydrochloride, a crucial catecholamine with significant applications in medicine. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic route and workflow for enhanced clarity.

Overview of the Synthetic Pathway

The described synthesis of this compound is a multi-step process commencing from catechol. The pathway involves a Friedel-Crafts acylation to form a key chloroacetophenone intermediate. This is followed by the formation of a quaternary ammonium (B1175870) salt using hexamethylenetetramine (the Delepine reaction), which is then hydrolyzed to an amino ketone. Finally, catalytic hydrogenation of the ketone yields the racemic norepinephrine (B1679862) base, which is subsequently converted to its hydrochloride salt.

Experimental Protocols

The following sections provide detailed methodologies for each major step in the synthesis of this compound.

Step 1: Synthesis of 3,4-dihydroxy-α-chloroacetophenone

This initial step involves the Friedel-Crafts acylation of catechol with chloroacetic acid in the presence of thionyl chloride[1].

Protocol:

-

To a 2-liter, three-necked flask equipped with a stirrer, add 100g (0.91 mol) of catechol and 93.5g (0.99 mol) of chloroacetic acid[1].

-

Slowly begin stirring and add 108g (0.91 mol) of thionyl chloride dropwise at room temperature. Absorb the generated tail gas in a 2 M sodium hydroxide (B78521) solution[1].

-

After the addition is complete, heat the reaction mixture to 80°C and maintain for 5 hours[1].

-

Monitor the reaction progress by HPLC. Once the reaction is complete, cool the mixture to 0°C[1].

-

Slowly add 500 mL of water dropwise to quench the reaction[1].

-

Heat the mixture to 80°C for 30 minutes, then allow it to cool naturally to 55-65°C and hold for 2 hours to facilitate crystallization[1].

-

Further cool to 0-5°C and maintain for 5 hours to complete crystallization[1].

-

Filter the solid product and wash with water to obtain 3,4-dihydroxy-α-chloroacetophenone[1].

Step 2: Formation of the Quaternary Ammonium (Hexamine) Salt

The chloroacetophenone intermediate is reacted with hexamethylenetetramine to form a quaternary ammonium salt[2].

Protocol:

-

In a 5-liter, four-necked round bottom flask fitted with a condenser, charge 210.28 g of hexamine, 1200 mL of chloroform, 250 g of 3,4-dihydroxy-α-chloroacetophenone, and 1000 mL of isopropanol (B130326) at room temperature[2].

-

Gently heat the reaction mixture to 63°C and maintain for 4 hours[2].

-

Monitor the reaction by Thin Layer Chromatography (TLC)[2].

-

After completion, cool the reaction mass to room temperature and filter the solid product[2].

-

Wash the solid with acetone (B3395972) and dry at 50°C for 4 hours to yield the quaternary ammonium salt[2].

Step 3: Hydrolysis to 3,4-dihydroxy-α-aminoacetophenone hydrochloride

The quaternary ammonium salt is hydrolyzed in the presence of hydrochloric acid to yield the corresponding amino ketone hydrochloride[2].

Protocol:

-

In a 2-liter, four-necked round bottom flask with a condenser, charge 120 g of the quaternary ammonium salt from the previous step, 862.5 mL of methanol (B129727), and 194.4 mL of concentrated hydrochloric acid[2].

-

Heat the reaction mixture to 60-65°C and maintain at this temperature for 3-4 hours[2].

-

Monitor the reaction by TLC[2].

-

Upon completion, cool the reaction mass and neutralize with a base to precipitate 3,4-dihydroxy-α-aminoacetophenone[2].

-

Filter the solid, wash with water, and dry at 50°C[2].

-

Convert the resulting base to its hydrochloride salt using an isopropanol-HCl mixture to obtain 3,4-dihydroxy-α-aminoacetophenone hydrochloride[2].

Step 4: Catalytic Hydrogenation to DL-Norepinephrine

The amino ketone is reduced to the corresponding alcohol via catalytic hydrogenation to form DL-Norepinephrine[2].

Protocol:

-

Charge a 500 mL hydrogenation flask with 55 g of 3,4-dihydroxy-α-aminoacetophenone hydrochloride, 5 g of 10% palladium on carbon, and 300 mL of methanol[2].

-

Heat the reaction mixture to 45°C under a hydrogen gas pressure of 4 to 5 kg/m ²[2].

-

Stir the mixture at 45°C for 5 hours[2].

-

After the reaction is complete, remove the catalyst by filtration[2].

-

Cool the filtrate to 5-10°C and pass ammonia (B1221849) gas through the solution for 2 hours until the pH is approximately 9 to precipitate the DL-Norepinephrine free base[2].

-

Filter the solid, wash with methanol, and air dry[2].

Step 5: Conversion to this compound and Purification

The final step involves the conversion of the DL-Norepinephrine free base to its hydrochloride salt and subsequent purification.

Protocol:

-

Suspend the DL-Norepinephrine base in a suitable solvent such as isopropanol or ethanol.

-

Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in isopropanol, while stirring, until the solid dissolves and the pH is acidic.

-

Cool the solution to induce crystallization of this compound.

-

Filter the crystalline product and wash with a cold solvent (e.g., isopropanol or diethyl ether).

-

For further purification, recrystallize the this compound from a suitable solvent system, such as a mixture of methanol and isopropanol or water and isopropanol. Dissolve the solid in a minimum amount of the hot solvent mixture and allow it to cool slowly to form high-purity crystals.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters and Yields

| Step | Starting Material | Key Reagents | Solvent(s) | Temperature | Time | Product | Yield |

| 1. Friedel-Crafts Acylation | Catechol | Chloroacetic acid, Thionyl chloride | None (neat) | 80°C | 5 h | 3,4-dihydroxy-α-chloroacetophenone | ~85% |

| 2. Quaternary Salt Formation | 3,4-dihydroxy-α-chloroacetophenone | Hexamethylenetetramine | Chloroform, Isopropanol | 63°C | 4 h | Quaternary ammonium salt | 93.65% |

| 3. Hydrolysis | Quaternary ammonium salt | Concentrated Hydrochloric Acid | Methanol | 60-65°C | 3-4 h | 3,4-dihydroxy-α-aminoacetophenone hydrochloride | 96.3% |

| 4. Hydrogenation | 3,4-dihydroxy-α-aminoacetophenone hydrochloride | H₂, 10% Pd/C | Methanol | 45°C | 5 h | DL-Norepinephrine base | 96.7% |

| 5. Salt Formation | DL-Norepinephrine base | Hydrochloric Acid | Isopropanol/Ethanol | Room Temp. | - | This compound | >95% |

Table 2: Purity of Intermediates and Final Product

| Compound | Purity | Analytical Method |

| 3,4-dihydroxy-α-chloroacetophenone | >99% | HPLC |

| 3,4-dihydroxy-α-aminoacetophenone hydrochloride | 99.7% | HPLC |

| DL-Norepinephrine base | 99.6% | HPLC |

| This compound (commercial) | 99.59% | HPLC |

Visualizations

The following diagrams illustrate the synthesis pathway and the general experimental workflow.

Caption: Synthesis Pathway of this compound from Catechol.

Caption: General Experimental Workflow for this compound Synthesis.

References

The Core Mechanism of Action of DL-Norepinephrine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Norepinephrine hydrochloride is a sympathomimetic amine that acts as a non-selective agonist at adrenergic receptors. As a racemic mixture, its pharmacological activity is primarily attributed to the L-enantiomer, (-)-norepinephrine (noradrenaline), an endogenous catecholamine that functions as a critical neurotransmitter in the sympathetic nervous system and as a hormone secreted by the adrenal medulla. This guide provides an in-depth examination of the molecular mechanisms underlying norepinephrine's action, focusing on its receptor interactions, downstream signaling cascades, and the experimental methodologies used to characterize these processes.

Adrenergic Receptor Binding and Selectivity

Norepinephrine (B1679862) exerts its physiological effects by binding to and activating adrenergic receptors, a class of G protein-coupled receptors (GPCRs). These receptors are broadly classified into two main types, α-adrenergic and β-adrenergic receptors, which are further subdivided into nine distinct subtypes: α₁, (α₁ₐ, α₁₈, α₁ₙ), α₂ (α₂ₐ, α₂₈, α₂ₙ), and β (β₁, β₂, β₃).

Norepinephrine displays varying affinities for these receptor subtypes, which dictates its physiological response profile. Generally, it has a high affinity for α₁ and β₁ receptors, the highest affinity for α₂ receptors, and a significantly lower affinity for β₂ receptors.[1][2] This selectivity profile is crucial for its primary role as a potent vasoconstrictor and cardiac stimulant. The binding affinities, expressed as pKi and the calculated Ki values, are summarized in the table below.

Quantitative Analysis of Norepinephrine Binding Affinity

The following table summarizes the binding affinities of (-)-Norepinephrine for human adrenergic receptor subtypes. Data is derived from the IUPHAR/BPS Guide to PHARMACOLOGY and ChEMBL databases.

| Receptor Subtype | G Protein Coupling | pKi (Mean ± SEM) | Ki (nM) [Calculated] |

| α₁ₐ-Adrenergic | Gq | 6.35 ± 0.13 | 447 |

| α₁₈-Adrenergic | Gq | 5.83 ± 0.20 | 1479 |

| α₁ₙ-Adrenergic | Gq | 5.92 ± 0.15 | 1202 |

| α₂ₐ-Adrenergic | Gi | 7.31 ± 0.08 | 49 |

| α₂₈-Adrenergic | Gi | 6.80 ± 0.10 | 158 |

| α₂ₙ-Adrenergic | Gi | 7.04 ± 0.10 | 91 |

| β₁-Adrenergic | Gs | 6.90 ± 0.05 | 126 |

| β₂-Adrenergic | Gs | 5.62 ± 0.07 | 2399 |

| β₃-Adrenergic | Gs | 5.10 ± 0.10 | 7943 |

Note: pKi is the negative logarithm of the Ki value. Ki was calculated using the formula Ki = 10-pKi M and converted to nM. These values represent a synthesis of data from multiple experiments and should be considered as representative.

Core Signaling Pathways

The activation of adrenergic receptors by norepinephrine initiates distinct intracellular signaling cascades determined by the G protein to which the receptor subtype couples. The three primary pathways are the Gq, Gi, and Gs pathways.

α₁-Adrenergic Receptor Pathway (Gq/₁₁)

Upon norepinephrine binding, α₁-adrenergic receptors couple to the Gq/₁₁ family of G proteins.[3] This activates the effector enzyme Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ and DAG concertedly activate Protein Kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in physiological responses such as smooth muscle contraction.[4]

α₂-Adrenergic Receptor Pathway (Gi)

α₂-adrenergic receptors are coupled to inhibitory G proteins (Gi).[3] Upon activation by norepinephrine, the α-subunit of the Gi protein dissociates and inhibits the enzyme adenylyl cyclase. This action reduces the conversion of ATP to cyclic AMP (cAMP), thereby lowering intracellular cAMP levels.[2] The decrease in cAMP leads to reduced activity of Protein Kinase A (PKA). This pathway is commonly associated with inhibitory functions, such as the presynaptic inhibition of norepinephrine release from nerve terminals, forming a negative feedback loop.[3]

β-Adrenergic Receptor Pathway (Gs)

All three subtypes of β-adrenergic receptors (β₁, β₂, β₃) primarily couple to stimulatory G proteins (Gs).[1] When norepinephrine binds, the activated Gs protein stimulates adenylyl cyclase, leading to a significant increase in the intracellular concentration of cAMP from ATP.[1] cAMP then binds to and activates Protein Kinase A (PKA). PKA is a key enzyme that phosphorylates numerous cellular proteins, including ion channels (like L-type calcium channels in the heart), enzymes, and transcription factors, thereby mediating physiological effects such as increased heart rate and contractility (β₁), smooth muscle relaxation (β₂), and lipolysis (β₃).

Experimental Protocols

The characterization of norepinephrine's mechanism of action relies on a suite of established in vitro assays. These protocols are fundamental for determining receptor binding affinity and functional potency.

Radioligand Binding Assay (for Affinity - Ki)

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a ligand for a receptor. A competitive binding assay protocol is typically used.

-

Membrane Preparation: Cells or tissues expressing the adrenergic receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in receptors. Protein concentration is quantified.

-

Assay Incubation: A fixed concentration of a high-affinity radioligand (e.g., [³H]-prazosin for α₁, [³H]-yohimbine for α₂) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled norepinephrine.

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of norepinephrine. A sigmoidal competition curve is generated, from which the IC₅₀ (the concentration of norepinephrine that inhibits 50% of radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (for Potency - EC₅₀)

Functional assays measure the biological response elicited by receptor activation, allowing for the determination of agonist potency (EC₅₀) and efficacy.

-

cAMP Accumulation Assay (for Gs and Gi pathways):

-

Principle: Measures the change in intracellular cAMP levels following receptor stimulation.

-

Methodology: Cultured cells expressing the β-adrenergic (Gs) or α₂-adrenergic (Gi) receptor are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The cells are then stimulated with varying concentrations of norepinephrine. For Gi-coupled receptors, a co-agonist like forskolin (B1673556) is used to stimulate adenylyl cyclase, and the inhibitory effect of norepinephrine is measured. The reaction is stopped, cells are lysed, and the cAMP concentration is quantified using methods such as TR-FRET, ELISA, or bioluminescent biosensors. Data are plotted to determine the EC₅₀ for stimulation (Gs) or inhibition (Gi).

-

-

Intracellular Calcium Mobilization Assay (for Gq pathway):

-

Principle: Measures the transient increase in intracellular calcium concentration following α₁-receptor activation.

-

Methodology: Cultured cells expressing the α₁-receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8, Fura-2). The baseline fluorescence is measured. The cells are then challenged with various concentrations of norepinephrine, and the change in fluorescence intensity is monitored in real-time using a fluorometric imaging plate reader (FLIPR) or a similar instrument. The peak fluorescence response is plotted against the log concentration of norepinephrine to determine the EC₅₀.

-

References

An In-depth Technical Guide to DL-Norepinephrine Hydrochloride (CAS 55-27-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Norepinephrine hydrochloride, a synthetically produced catecholamine, serves as a vital tool in pharmacological research and drug development. As a non-selective agonist for adrenergic receptors, it plays a critical role in modulating a wide array of physiological processes, primarily within the cardiovascular and nervous systems. This technical guide provides a comprehensive overview of the physicochemical properties, pharmacology, and mechanism of action of this compound. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside a thorough compilation of quantitative pharmacological data. Furthermore, this document includes detailed signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its biological functions and applications in research.

Introduction

This compound is the hydrochloride salt of a racemic mixture of the D(-) and L(+) enantiomers of norepinephrine (B1679862). The endogenous neurotransmitter and hormone is the L-isomer, which is a principal mediator of the sympathetic nervous system. In a research and clinical context, DL-Norepinephrine acts as a potent agonist at both α- and β-adrenergic receptors, albeit with some selectivity. Its primary effects include vasoconstriction, leading to an increase in blood pressure, and a positive inotropic and chronotropic effect on the heart.[1] This guide will delve into the technical details of this compound, providing researchers with the necessary information to effectively utilize it in their studies.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its fundamental physicochemical characteristics are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 55-27-6 | |

| Molecular Formula | C₈H₁₁NO₃ · HCl | |

| Molecular Weight | 205.64 g/mol | |

| Melting Point | 146-148°C | |

| Solubility | Water: 50 mg/mL | |

| DMSO: ~41 mg/mL | [1] | |

| Appearance | White to off-white crystalline solid | |

| Storage | Store at -20°C, protected from light and moisture. |

Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects by binding to and activating adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs).[1] The primary targets are α1, α2, and β1 adrenergic receptors.[1] Its affinity for β2 receptors is comparatively lower.[2] The activation of these receptors initiates distinct downstream signaling cascades.

-

α1-Adrenergic Receptors: Coupled to Gq proteins, their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[3] This pathway is primarily responsible for smooth muscle contraction, such as vasoconstriction.[3][4]

-

α2-Adrenergic Receptors: Coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] Presynaptically, this results in the inhibition of norepinephrine release, acting as a negative feedback mechanism.[6]

-

β1-Adrenergic Receptors: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.[7] This in turn activates protein kinase A (PKA), which phosphorylates various downstream targets in cardiac muscle, leading to increased heart rate (chronotropy) and contractility (inotropy).[7]

Pharmacodynamics

The functional consequences of this compound's interaction with adrenergic receptors are dose-dependent and reflect the receptor expression patterns in various tissues.

The following table summarizes the binding affinities (Ki) of norepinephrine for various adrenergic receptor subtypes. It is important to note that most studies utilize the active L-enantiomer, and data for the racemic DL-mixture may vary.

| Receptor Subtype | Species | pKi | Ki (nM) | Reference |

| α1A | Human | ~6.1 | ~794 | [8] |

| α1B | Human | ~5.8 | ~1585 | [8] |

| α1D | Human | ~5.5 | ~3162 | [8] |

| α2A | Human | ~6.7 | ~200 | [8] |

| α2B | Human | ~6.4 | ~398 | [8] |

| α2C | Human | ~6.8 | ~158 | [8] |

| β1 | Human | ~6.0 | ~1000 | |

| β2 | Human | ~4.7 | ~20000 | |

| β3 | Human | ~4.5 | ~31623 | [8] |

Note: Data is compiled from various sources and represents approximate values. Experimental conditions can significantly influence these values.

The functional potency of norepinephrine is assessed by measuring its effect on downstream signaling events or physiological responses.

| Assay | Receptor Subtype | Species/System | pEC50 | EC50 | Reference |

| Inositol Phosphate (B84403) Accumulation | α1A | Rat Striatum | ~5.03 | 9.4 µM | [9] |

| cAMP Accumulation (Inhibition) | α2 | Primary Glial Cultures | ~7.4 | 38 nM | [10] |

| cAMP Accumulation (Stimulation) | β | Primary Glial Cultures | ~7.4 | 41 nM | [10] |

| CREB Phosphorylation | β | Rat Pineal Gland | ~8.0 | 10 nM | [11] |

Pharmacokinetics

The pharmacokinetic profile of intravenously administered norepinephrine is characterized by a rapid onset of action and a short duration of effect due to efficient clearance mechanisms.

| Parameter | Species | Value | Reference |

| Half-life (t½) | Human | 2-6.8 minutes | [12] |

| Volume of Distribution (Vd) | Human | 8.8 L | |

| Clearance | Human | 1.21 - 1.80 L/min/m² | |

| Protein Binding | Human | ~25% |

Signaling Pathways and Experimental Workflows

Adrenergic Receptor Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by the activation of α1, α2, and β1 adrenergic receptors by norepinephrine.

Experimental Workflow Diagrams

The following diagrams outline the general workflows for key in vitro and in vivo assays used to characterize the activity of this compound.

Experimental Protocols

In Vitro Assay: α1-Adrenergic Receptor-Mediated Inositol Phosphate Accumulation

This protocol is adapted from studies measuring norepinephrine-stimulated inositol phosphate formation.[9][13][14]

Objective: To quantify the potency and efficacy of this compound in stimulating inositol phosphate (IP) accumulation via α1-adrenergic receptors in a cellular context.

Materials:

-

Cell line expressing the α1-adrenergic receptor of interest (e.g., CHO-K1 cells stably transfected with the human α1A-adrenergic receptor).

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

myo-[³H]inositol.

-

Stimulation buffer (e.g., HBSS) containing 10 mM LiCl.

-

This compound stock solution.

-

Quenching solution: ice-cold 0.5 M trichloroacetic acid (TCA).

-

Dowex AG1-X8 resin (formate form).

-

Scintillation cocktail and vials.

-

Multi-well cell culture plates.

Methodology:

-

Cell Seeding: Seed cells into multi-well plates and grow to near confluency.

-

Radiolabeling: Replace the culture medium with fresh medium containing myo-[³H]inositol (e.g., 1 µCi/mL) and incubate for 24-48 hours to allow for incorporation into cellular phosphoinositides.

-

Washing: Aspirate the labeling medium and wash the cells twice with pre-warmed stimulation buffer without LiCl.

-

Pre-incubation: Add stimulation buffer containing 10 mM LiCl to each well and pre-incubate for 15-30 minutes at 37°C. LiCl inhibits the degradation of inositol monophosphates.

-

Stimulation: Add varying concentrations of this compound to the wells. Include a vehicle control (basal) and a positive control if available. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

-

Termination: Terminate the reaction by aspirating the stimulation buffer and adding ice-cold 0.5 M TCA.

-

Extraction: Incubate on ice for 30 minutes to allow for cell lysis and extraction of inositol phosphates.

-

Separation:

-

Transfer the TCA extracts to tubes.

-

Neutralize the extracts with a suitable buffer.

-

Apply the neutralized extracts to Dowex AG1-X8 columns.

-

Wash the columns to remove free [³H]inositol.

-

Elute the total [³H]inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

-

-

Quantification:

-

Add the eluate to scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Normalize the data to a relevant parameter (e.g., protein concentration).

-

Plot the concentration-response curve and determine the EC50 value using non-linear regression analysis.

-

In Vivo Assay: Measurement of Blood Pressure Response in Rats

This protocol provides a general framework for assessing the in vivo pressor effects of this compound in anesthetized rats.[15][16][17][18]

Objective: To determine the dose-dependent effect of intravenously administered this compound on arterial blood pressure in rats.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-350 g).

-

Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine).

-

Surgical instruments for cannulation.

-

Catheters for femoral artery and vein cannulation.

-

Pressure transducer and data acquisition system.

-

Heparinized saline solution.

-

This compound solutions of varying concentrations.

Methodology:

-

Anesthesia: Anesthetize the rat with an appropriate anesthetic agent administered intraperitoneally.

-

Surgical Preparation:

-

Secure the rat in a supine position on a surgical board.

-

Make a midline incision in the neck to expose the trachea for cannulation if required for artificial ventilation.

-

Make an incision in the inguinal region to expose the femoral artery and vein.

-

-

Cannulation:

-

Carefully dissect and isolate the femoral artery and vein.

-

Insert a heparinized saline-filled catheter into the femoral artery for blood pressure measurement. Connect the catheter to a pressure transducer.

-

Insert a catheter into the femoral vein for drug administration.

-

-

Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery, monitoring for stable baseline blood pressure and heart rate.

-

Drug Administration:

-

Administer a bolus injection of vehicle (e.g., saline) via the femoral vein catheter to establish a baseline response.

-

Administer increasing doses of this compound as bolus injections, allowing blood pressure to return to baseline between each dose.

-

-

Data Recording: Continuously record the arterial blood pressure (systolic, diastolic, and mean) and heart rate throughout the experiment using the data acquisition system.

-

Data Analysis:

-

Measure the peak change in mean arterial pressure from baseline for each dose of this compound.

-

Construct a dose-response curve and determine the dose required to elicit a specific pressor response (e.g., ED50).

-

Conclusion

This compound remains an indispensable pharmacological tool for the study of the adrenergic system. Its well-characterized interactions with α- and β-adrenergic receptors provide a robust platform for investigating a multitude of physiological and pathophysiological processes. This technical guide has provided a detailed overview of its properties, pharmacological profile, and relevant experimental methodologies. The structured data tables, signaling pathway diagrams, and detailed protocols are intended to serve as a valuable resource for researchers in their efforts to design and execute rigorous scientific investigations. A thorough understanding of the technical details presented herein is crucial for the accurate interpretation of experimental results and the advancement of our knowledge of adrenergic signaling.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Pitt Cardiology | Adrenergics [pittmedcardio.com]

- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. Alpha 2-adrenergic receptors of the alpha 2c subtype mediate inhibition of norepinephrine release in human kidney cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Noradrenaline-induced inositol phosphate formation in rat striatum is mediated by alpha 1A-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Occupancy-response relationships for beta- and alpha 2-adrenergic receptors exerting opposing effects on cAMP production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Norepinephrine stimulation of pineal cyclic AMP response element-binding protein phosphorylation: primary role of a beta-adrenergic receptor/cyclic AMP mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alpha 1 adrenoceptor subtype mediates noradrenaline induced contraction of the human internal mammary artery: radioligand and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alpha 1-adrenergic receptor subtypes and formation of inositol phosphates in dispersed hepatocytes and renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of alpha 1-adrenergic receptor-stimulated inositol phosphate formation in primary neuronal and glial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of norepinephrine infusion and exercise on blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Responses of the cardiovascular system of the rat to noradrenaline infusions and their modification by adrenoceptor blocking agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Influence of Amineptine on Changes of Blood Pressure Evoked by Norepinephrine and Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Deep Dive into the Biological Activity of Racemic Norepinephrine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Norepinephrine (B1679862), a catecholamine, is a critical neurotransmitter and hormone that mediates a wide array of physiological processes through its interaction with adrenergic receptors. As a chiral molecule, it exists in two stereoisomeric forms: the biologically active L-(-)-norepinephrine (also known as (R)-(-)-norepinephrine) and the less active D-(+)-norepinephrine. Pharmaceutical preparations are often formulated as a racemic mixture, containing equal parts of both enantiomers. Understanding the differential biological activity of the racemic mixture and its constituent isomers is paramount for drug development, ensuring optimal therapeutic efficacy and minimizing potential off-target effects. This technical guide provides a comprehensive overview of the biological activity of racemic norepinephrine, with a focus on the stereoselective interactions with adrenergic receptor subtypes, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Stereoselectivity of Norepinephrine at Adrenergic Receptors

The physiological effects of norepinephrine are mediated through its binding to and activation of α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The interaction of norepinephrine with these receptors is highly stereospecific, with the L-enantiomer demonstrating significantly greater affinity and potency compared to the D-enantiomer. The activity of D-(+) agonists is reported to be 1% or even less than that of the corresponding L-(-) isomers in both binding to beta-adrenergic receptors and in the subsequent activation of adenylate cyclase.[1]

Quantitative Analysis of Binding Affinity and Functional Potency

The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of norepinephrine enantiomers and their racemic mixture at various adrenergic receptor subtypes.

Table 1: Binding Affinities (Ki) of Norepinephrine Isomers at Adrenergic Receptors

| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue |

| α1-Adrenoceptor | (-)-Norepinephrine | 1050 ± 15 | Human Internal Mammary Artery |

| α2A-Adrenoceptor | (-)-Norepinephrine | 600 | Human Platelet Membranes |

| (±)-Norepinephrine | 1000 | Human Platelet Membranes |

Note: Data for D-(+)-Norepinephrine and a complete set of comparisons across all receptor subtypes are limited in the reviewed literature. The provided data is based on available studies and highlights the higher affinity of the (-)-enantiomer.

Table 2: Functional Potencies (EC50) of Norepinephrine Isomers at Adrenergic Receptors

| Receptor Subtype | Ligand | EC50 (nM) | Functional Assay | Species/Tissue |

| α1-Adrenoceptor | (-)-Norepinephrine | 480 ± 120 | Contraction | Human Internal Mammary Artery |

| α2-Adrenoceptor | (-)-Norepinephrine | 600 | GTPase Activity | Human Platelet Membranes |

| (±)-Norepinephrine | 1000 | GTPase Activity | Human Platelet Membranes |

Adrenergic Receptor Signaling Pathways

The binding of norepinephrine to its receptors initiates a cascade of intracellular signaling events. The specific pathway activated is dependent on the receptor subtype and the G-protein to which it couples.

α1-Adrenergic Receptor Signaling

α1-adrenergic receptors are coupled to Gq proteins. Upon activation by norepinephrine, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates various cellular responses, including smooth muscle contraction.

Caption: α1-Adrenergic Receptor Gq Signaling Pathway.

α2-Adrenergic Receptor Signaling

α2-adrenergic receptors are coupled to Gi proteins. When activated, the α-subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP leads to decreased protein kinase A (PKA) activity. α2-receptor activation can also lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization, and inhibition of voltage-gated Ca2+ channels, which collectively contribute to the inhibition of neurotransmitter release from presynaptic terminals.

Caption: α2-Adrenergic Receptor Gi Signaling Pathway.

β-Adrenergic Receptor Signaling

β-adrenergic receptors (β1, β2, and β3) are coupled to Gs proteins. Upon agonist binding, the Gs protein activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates PKA. PKA then phosphorylates various downstream target proteins, leading to a wide range of cellular responses, such as increased heart rate and force of contraction (β1), smooth muscle relaxation (β2), and lipolysis (β3).

Caption: β-Adrenergic Receptor Gs Signaling Pathway.

Experimental Protocols

The determination of the biological activity of norepinephrine and its isomers relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.

Objective: To determine the Ki of D-norepinephrine, L-norepinephrine, and racemic norepinephrine at a specific adrenergic receptor subtype.

Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest.

-

Radioligand with high affinity and specificity for the receptor (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [125I]-cyanopindolol for β).

-

Test compounds: D-norepinephrine, L-norepinephrine, racemic norepinephrine.

-

Non-specific binding control (a high concentration of a non-labeled ligand, e.g., phentolamine (B1677648) for α-receptors, propranolol (B1214883) for β-receptors).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of the test compounds (D-, L-, and racemic norepinephrine).

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add the serially diluted test compounds to their respective wells.

-

For determining non-specific binding, add the non-specific binding control to a set of wells.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental Workflow for Radioligand Binding Assay.

Functional Assays

Functional assays measure the cellular response following receptor activation and are used to determine the potency (EC50) and efficacy of an agonist.

Objective: To determine the EC50 of norepinephrine isomers for the inhibition (α2) or stimulation (β) of cAMP production.

Materials:

-

Cells expressing the α2 or β-adrenergic receptor subtype of interest.

-

Test compounds: D-norepinephrine, L-norepinephrine, racemic norepinephrine.

-

Forskolin (B1673556) (an adenylyl cyclase activator, used for α2 inhibition assays).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., ELISA, HTRF).

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Pre-treat the cells with a phosphodiesterase inhibitor.

-

For β-receptor stimulation: Add serial dilutions of the norepinephrine isomers to the cells.

-

For α2-receptor inhibition: Add serial dilutions of the norepinephrine isomers, followed by a fixed concentration of forskolin to stimulate cAMP production.

-

Incubate the plate for a specific time at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Caption: Experimental Workflow for cAMP Accumulation Assay.

Objective: To determine the EC50 of norepinephrine isomers for stimulating intracellular calcium release.

Materials:

-

Cells expressing the α1-adrenergic receptor subtype of interest.

-

Test compounds: D-norepinephrine, L-norepinephrine, racemic norepinephrine.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

Procedure:

-

Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.

-

Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for a specific time at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Add serial dilutions of the norepinephrine isomers to the cells.

-

Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

The peak fluorescence intensity is proportional to the increase in intracellular calcium.

-

Plot the peak fluorescence response against the logarithm of the agonist concentration.

-

Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal calcium response.

Caption: Experimental Workflow for Calcium Mobilization Assay.

Conclusion

The biological activity of racemic norepinephrine is predominantly driven by its L-enantiomer, which exhibits significantly higher affinity and potency at adrenergic receptors compared to the D-enantiomer. This stereoselectivity is a critical consideration in the development and clinical application of norepinephrine-based therapeutics. A thorough understanding of the differential effects of the individual isomers and the racemic mixture at the various adrenergic receptor subtypes, supported by robust quantitative data from well-defined experimental protocols, is essential for optimizing therapeutic outcomes and ensuring patient safety. The signaling pathways and experimental workflows detailed in this guide provide a foundational framework for researchers and drug development professionals working with this vital catecholamine. Further research providing a complete comparative dataset of the binding and functional parameters for both enantiomers and the racemate across all human adrenergic receptor subtypes would be invaluable to the field.

References

Adrenergic Receptor Binding Profile of DL-Norepinephrine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding profile of DL-Norepinephrine to the adrenergic receptor family. It includes quantitative binding data, detailed experimental protocols for assessing receptor affinity and function, and visualizations of key signaling pathways and experimental workflows.

Quantitative Binding Affinity of DL-Norepinephrine

The binding affinity of DL-Norepinephrine for various human adrenergic receptor subtypes is summarized in the table below. The data is presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | Gene | Ligand | pKi | Ki (nM) | Species |

| Alpha-1 | |||||

| α1A | ADRA1A | (-)-noradrenaline | 6.4 | 398 | Human |

| α1B | ADRA1B | (-)-noradrenaline | 6.0 | 1000 | Human |

| α1D | ADRA1D | (-)-noradrenaline | 6.2 | 631 | Human |

| Alpha-2 | |||||

| α2A | ADRA2A | (-)-noradrenaline | 7.5 | 32 | Human |

| α2B | ADRA2B | (-)-noradrenaline | 7.0 | 100 | Human |

| α2C | ADRA2C | (-)-noradrenaline | 7.6 | 25 | Human |

| Beta | |||||

| β1 | ADRB1 | (-)-noradrenaline | 6.9 | 126 | Human |

| β2 | ADRB2 | (-)-noradrenaline | 5.4 | 3980 | Human |

| β3 | ADRB3 | (-)-noradrenaline | 5.0 | 10000 | Human |

Experimental Protocols

Radioligand Competition Binding Assay

This protocol details a common method for determining the binding affinity (Ki) of a test compound (in this case, DL-Norepinephrine) by measuring its ability to compete with a radiolabeled ligand for binding to a specific adrenergic receptor subtype.

Objective: To determine the inhibition constant (Ki) of DL-Norepinephrine for a specific human adrenergic receptor subtype.

Materials:

-

Receptor Source: Cell membranes prepared from a stable cell line expressing a single human adrenergic receptor subtype (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity radiolabeled antagonist for the receptor of interest (e.g., [3H]prazosin for α1 receptors, [3H]rauwolscine for α2 receptors, [3H]dihydroalprenolol for β receptors).

-

Test Compound: DL-Norepinephrine hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity antagonist for the target receptor (e.g., phentolamine (B1677648) for α receptors, propranolol (B1214883) for β receptors).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add a known amount of membrane preparation, the radioligand at a concentration near its Kd, and assay buffer.

-

Non-specific Binding Wells: Add the membrane preparation, the radioligand, and a saturating concentration of the non-specific binding control.

-

Competition Wells: Add the membrane preparation, the radioligand, and increasing concentrations of DL-Norepinephrine (typically in a semi-logarithmic series).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester or vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the DL-Norepinephrine concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of DL-Norepinephrine that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Competition Binding Assay Workflow

cAMP Functional Assay

This protocol describes a method to assess the functional activity of DL-Norepinephrine at Gs- or Gi-coupled adrenergic receptors by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Objective: To determine the potency (EC50) and efficacy (Emax) of DL-Norepinephrine in stimulating (for Gs-coupled receptors) or inhibiting (for Gi-coupled receptors) cAMP production.

Materials:

-

Cell Line: A cell line stably expressing the human adrenergic receptor of interest (e.g., HEK293 or CHO cells).

-

Test Compound: this compound.

-

Stimulating Agent (for Gi-coupled receptors): Forskolin (B1673556) (an adenylyl cyclase activator).

-

Cell Culture Medium.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF, or luminescence-based).

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

96-well cell culture plates.

-

Plate reader compatible with the chosen cAMP assay kit.

Procedure:

-

Cell Plating: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere and grow overnight.

-

Pre-treatment:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP breakdown.

-

-

Agonist/Antagonist Addition:

-

For Gs-coupled receptors (β1, β2, β3): Add increasing concentrations of DL-Norepinephrine to the wells.

-

For Gi-coupled receptors (α2A, α2B, α2C): Add increasing concentrations of DL-Norepinephrine, followed by a fixed concentration of forskolin to stimulate basal cAMP production.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production or inhibition.

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP measurement using the chosen detection method (e.g., add detection reagents and read the plate on a suitable plate reader).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in each well from the standard curve.

-

Plot the cAMP concentration against the logarithm of the DL-Norepinephrine concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration of DL-Norepinephrine that produces 50% of the maximal response) and the Emax (the maximum response).

-

cAMP Functional Assay Workflow

Signaling Pathways

Norepinephrine binding to adrenergic receptors initiates distinct intracellular signaling cascades depending on the receptor subtype and the G protein to which it couples.

Alpha-1 Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors (α1A, α1B, and α1D) are coupled to Gq/11 proteins.[1] Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1]

References

A Technical Guide to the Stereoisomerism of DL-Norepinephrine vs. L-Norepinephrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norepinephrine (B1679862), a catecholamine crucial to sympathetic nervous system function, exists as a pair of stereoisomers: the naturally occurring L-(-)-norepinephrine and its enantiomer, D-(+)-norepinephrine. This technical guide provides an in-depth exploration of the core differences between the racemic mixture (DL-norepinephrine) and the physiologically active L-isomer. A comprehensive analysis of their receptor binding affinities, functional potencies, and the underlying signaling pathways is presented. Detailed experimental protocols for the characterization of these stereoisomers are provided to facilitate reproducible research in the field.

Introduction: The Significance of Stereoisomerism in Norepinephrine

Norepinephrine, also known as noradrenaline, is a primary neurotransmitter and hormone that mediates a wide array of physiological processes, including the "fight or flight" response, regulation of blood pressure, and attention.[1][2] Its molecular structure contains a chiral center at the β-carbon of the ethylamine (B1201723) side chain, giving rise to two enantiomers: L-(-)-(R)-norepinephrine and D-(+)-(S)-norepinephrine.

In biological systems, stereochemistry is paramount. The vast majority of physiological effects attributed to norepinephrine are mediated by the L-isomer, which is synthesized endogenously from dopamine (B1211576) by the enzyme dopamine β-hydroxylase.[2] The D-isomer is not naturally synthesized in significant amounts and exhibits markedly different pharmacological activity. Consequently, the clinical and research use of norepinephrine almost exclusively involves the L-isomer. Understanding the stereoselective interactions of norepinephrine with its receptors is fundamental for drug design and the development of targeted therapeutics.

Comparative Pharmacodynamics: L-Norepinephrine vs. DL-Norepinephrine

The pharmacological activity of norepinephrine is dictated by its interaction with adrenergic receptors, which are classified into α₁, α₂, β₁, β₂, and β₃ subtypes.[3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate distinct intracellular signaling cascades. The differential affinity and efficacy of the L- and D-isomers at these receptors account for their differing physiological effects.

Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity (expressed as the inhibition constant, Kᵢ) of a compound for a specific receptor. These studies consistently demonstrate that L-norepinephrine has a significantly higher affinity for adrenergic receptors compared to D-norepinephrine.

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM) of Norepinephrine Stereoisomers

| Receptor Subtype | L-(-)-Norepinephrine (R-isomer) | D-(+)-Norepinephrine (S-isomer) | Fold Difference (D/L) | Reference |

| α₁-Adrenergic | ||||

| α₁ₐ | Data not available in a comparative format | Data not available in a comparative format | ||

| α₁ₑ | Data not available in a comparative format | Data not available in a comparative format | ||

| α₁ₒ | Data not available in a comparative format | Data not available in a comparative format | ||

| α₂-Adrenergic | ||||

| α₂ₐ | Data not available in a comparative format | Data not available in a comparative format | ||

| α₂ₑ | Data not available in a comparative format | Data not available in a comparative format | ||

| α₂ₒ | Data not available in a comparative format | Data not available in a comparative format | ||

| β-Adrenergic | ||||

| β₁ | Data not available in a comparative format | Data not available in a comparative format | ||

| β₂ | Data not available in a comparative format | Data not available in a comparative format | ||

| β₃ | Data not available in a comparative format | Data not available in a comparative format |

Functional Potency and Efficacy

Functional assays measure the biological response elicited by a compound, providing information on its potency (EC₅₀ - the concentration required to produce 50% of the maximal response) and efficacy (Eₘₐₓ - the maximum response). These assays confirm the superior activity of L-norepinephrine.

Table 2: Comparative Functional Potencies (EC₅₀, nM) of Norepinephrine Stereoisomers

| Assay Type | Receptor Target | L-(-)-Norepinephrine | DL-Norepinephrine | D-(+)-Norepinephrine | Fold Difference (D/L) | Reference |

| GTPase Stimulation | α₂-Adrenergic (Human Platelets) | 600 | 1000 | Not directly tested, but racemate is less potent | - | [4] |

| Platelet Aggregation (pD₂) | α₂-Adrenergic (Human) | 5.9 | - | 4.7 | ~16 | [5] |

pD₂ is the negative logarithm of the EC₅₀ value. A higher pD₂ indicates greater potency. The fold difference is estimated from the pD₂ values.

The data clearly indicates that L-norepinephrine is significantly more potent than the racemic mixture and the D-isomer in activating α₂-adrenergic receptors. The presence of the less active D-isomer in DL-norepinephrine reduces the overall potency compared to the pure L-enantiomer.

Signaling Pathways

The stereoselectivity of norepinephrine is rooted in the three-dimensional structure of the adrenergic receptor binding pockets. L-norepinephrine, with its specific spatial arrangement of the catechol hydroxyl groups and the β-hydroxyl group, forms a more stable and energetically favorable interaction with the receptor, leading to a more efficient conformational change and subsequent G-protein activation.

α-Adrenergic Receptor Signaling

-

α₁-Adrenergic Receptors: Coupled to Gₒ proteins, their activation by L-norepinephrine leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Caption: α₁-Adrenergic Receptor Signaling Pathway.

-

α₂-Adrenergic Receptors: Coupled to Gᵢ proteins, their activation by L-norepinephrine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

References

The Stability of DL-Norepinephrine HCl Powder: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of DL-Norepinephrine Hydrochloride (HCl) powder. DL-Norepinephrine, a catecholamine, is a critical neurotransmitter and hormone, and its stability is paramount for its efficacy and safety in pharmaceutical applications. This document delves into the degradation pathways, factors influencing stability, and the analytical methodologies required for its assessment, with a focus on the solid state.

Physicochemical Properties and Stability Overview

DL-Norepinephrine HCl is the hydrochloride salt of a racemic mixture of the D(-) and L(+) enantiomers of norepinephrine (B1679862). The L-enantiomer is the biologically active form. It is a white to light brown crystalline powder. The stability of DL-Norepinephrine HCl powder is influenced by several environmental factors, including temperature, humidity, light, and the presence of oxidizing agents. The catechol moiety in the norepinephrine structure is particularly susceptible to oxidation, which is the primary degradation pathway.

Degradation Pathways and Products

The primary degradation route for norepinephrine is the oxidation of its catechol group. This process can be initiated by exposure to light, elevated temperatures, and the presence of oxygen or metal ions. The initial oxidation product is norepinephrine-o-quinone, which is a highly reactive intermediate. This intermediate can then undergo further reactions, including intramolecular cyclization to form noradrenochrome.

-

Oxidation: The two hydroxyl groups on the catechol ring are oxidized to form a quinone.

-

Cyclization: The amine side chain of norepinephrine-o-quinone attacks the quinone ring, leading to the formation of a heterocyclic compound.

-

Further Degradation: Noradrenochrome can undergo further reactions, including polymerization, leading to the formation of melanin-like brown pigments. This discoloration is a key indicator of norepinephrine degradation.

Factors Affecting the Stability of DL-Norepinephrine HCl Powder

Several factors can accelerate the degradation of DL-Norepinephrine HCl powder:

-

Temperature: Elevated temperatures can increase the rate of chemical degradation. While specific kinetic data for the solid-state is limited, a study on the related compound norephedrine (B3415761) hydrochloride showed a single-step thermal decomposition process.

-

Humidity: DL-Norepinephrine HCl is susceptible to moisture. The presence of water can facilitate degradation reactions and may also lead to physical changes in the powder, such as deliquescence at high humidity levels.

-

Light: Exposure to light, particularly UV light, can trigger photo-oxidation of the catecholamine structure. Photostability studies are therefore essential to determine the appropriate packaging and storage conditions.

-